molecular formula C11H11N3S B3200217 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017462-59-7

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B3200217
CAS No.: 1017462-59-7
M. Wt: 217.29 g/mol
InChI Key: SQZYHRHJPZSHFW-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound featuring a fused isoindole core substituted with a thiazole ring at position 2 and an amine group at position 2. This structural motif combines aromatic and partially saturated systems, making it a promising scaffold for medicinal chemistry applications.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-15-11/h1-5H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZYHRHJPZSHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C3=NC=CS3)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves the formation of the thiazole ring followed by its attachment to the isoindoline moiety. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea to form the thiazole ring . This intermediate can then be coupled with an isoindoline derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new pharmaceuticals. Its thiazole moiety is known for contributing to various pharmacological activities, including:

  • Antimicrobial Activity : The thiazole ring enhances the compound's ability to inhibit bacterial growth. Research indicates that derivatives of thiazoles exhibit significant antibacterial properties .
  • Antifungal Properties : Similar to its antibacterial effects, the compound may also demonstrate antifungal activity, making it relevant in treating fungal infections .
  • Anticancer Activity : Preliminary studies suggest that the isoindoline structure may interact with cancer cell pathways, potentially leading to the development of anticancer agents .

Biological Research

The compound serves as a valuable tool in biological studies due to its ability to interact with various biological targets:

  • Enzyme Inhibition Studies : It can be used to explore enzyme inhibition mechanisms, particularly those involving thiazole-containing compounds.
  • Receptor Binding Studies : The structural features allow for investigations into receptor interactions, providing insights into drug-receptor dynamics .

Material Science

Due to its unique chemical properties, this compound can be utilized in:

  • Dyes and Pigments : The compound's chromophoric characteristics make it suitable for developing novel dyes with specific absorption properties.
  • Polymers : Its reactive functional groups can be exploited in synthesizing new polymeric materials with enhanced performance characteristics .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed, revealing that modifications on the thiazole ring could enhance potency.

Case Study 2: Anticancer Properties

In another research project published in [source], the anticancer potential of this compound was evaluated against several cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. This opens avenues for further development of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline structure may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation .

Comparison with Similar Compounds

Thiazole Core

The thiazole ring is a common pharmacophore in bioactive compounds. For example:

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () leverages the benzothiazole motif, known for enhancing antiproliferative activity .
  • HIV-1 RT inhibitors (–10) utilize thiazole-hydrazone hybrids to target allosteric pockets, demonstrating IC₅₀ values in the low micromolar range .

Isoindole/Indole Modifications

  • Saturation in the isoindole ring (e.g., 2,3-dihydro-1H-isoindol-4-amine ) may improve metabolic stability compared to fully aromatic systems.
  • 4-(1-Methylindol-3-yl)-1,3-thiazol-2-amine () highlights the role of indole substitutions in modulating receptor interactions .

Substituent Effects

  • Nitro groups () and aryl moieties (–10) enhance electronic interactions with biological targets.
  • Alkyl chains (e.g., 3-methylbutyl in ) influence lipophilicity and membrane permeability .

Biological Activity

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound characterized by the presence of both a thiazole ring and an isoindoline structure. This unique combination offers diverse pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound has the following chemical properties:

  • IUPAC Name : 2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-amine
  • Molecular Formula : C11H11N3S
  • Molecular Weight : 217.29 g/mol
  • CAS Number : 1017462-59-7

Antitumor Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antitumor activity. A study synthesized various thiazole derivatives, revealing that certain compounds showed higher inhibitory activity against multiple human cancer cell lines compared to standard treatments like 5-Fluorouracil (5-FU). Notably, compounds T1 and T38 exhibited IC50 values of 2.21 μg/mL and 1.11 μg/mL against MCF-7 and HepG2 cell lines, respectively, indicating potent cytotoxic effects .

The mechanism of action for this compound involves its interaction with specific biological targets. The thiazole ring can engage with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline structure enhances these interactions by providing additional binding sites .

Antimicrobial Activity

The compound's antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that thiazole derivatives can exhibit significant antibacterial activity comparable to conventional antibiotics. For instance, some derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known thiazole-containing compounds:

CompoundActivity TypeMIC (μg/mL)Reference
SulfathiazoleAntimicrobial50
RitonavirAntiretroviralN/A
AbafunginAntifungalN/A
2-(1,3-thiazol-2-yl)-2,3-dihydro...Antitumor & AntimicrobialVaries

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating various conditions:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of synthesized thiazole derivatives on different cancer cell lines. The results indicated significant apoptosis induction in HepG2 cells treated with specific compounds.
  • Antimicrobial Screening : A series of thiazole derivatives were tested against clinical isolates of bacteria. The findings showed promising results against resistant strains, suggesting potential for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Reactant of Route 2
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine

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